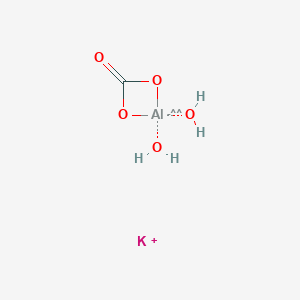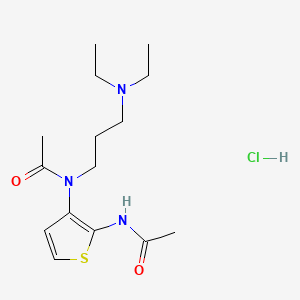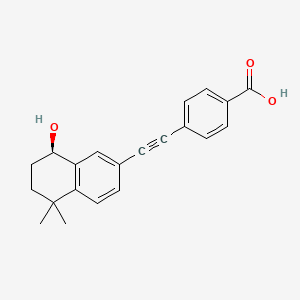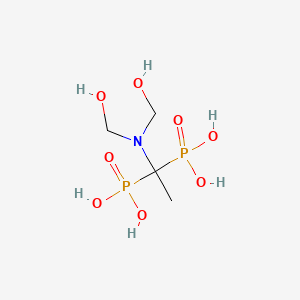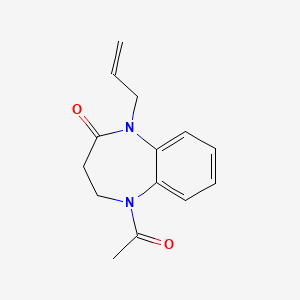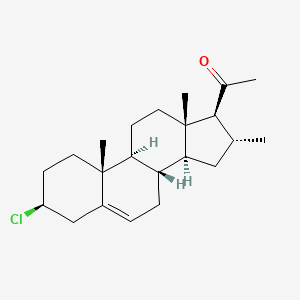
3-Pyridinecarboxamide, N-ethyl-2-((4-methoxyphenyl)amino)-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxamide, N-ethyl-2-((4-methoxyphenyl)amino)-6-methyl- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an ethyl group, a methoxyphenyl group, and a methyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-ethyl-2-((4-methoxyphenyl)amino)-6-methyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-Pyridinecarboxamide, N-ethyl-2-((4-methoxyphenyl)amino)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-Pyridinecarboxamide, N-ethyl-2-((4-methoxyphenyl)amino)-6-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
作用機序
The mechanism of action of 3-Pyridinecarboxamide, N-ethyl-2-((4-methoxyphenyl)amino)-6-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
3-Pyridinecarboxamide, N-ethyl-2-((4-hydroxyphenyl)amino)-6-methyl-: Similar structure but with a hydroxy group instead of a methoxy group.
3-Pyridinecarboxamide, N-ethyl-2-((4-chlorophenyl)amino)-6-methyl-: Similar structure but with a chloro group instead of a methoxy group.
3-Pyridinecarboxamide, N-ethyl-2-((4-nitrophenyl)amino)-6-methyl-: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The uniqueness of 3-Pyridinecarboxamide, N-ethyl-2-((4-methoxyphenyl)amino)-6-methyl- lies in its specific substituents, which confer distinct chemical and biological properties. The methoxy group, in particular, may influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development.
特性
CAS番号 |
78593-75-6 |
|---|---|
分子式 |
C16H19N3O2 |
分子量 |
285.34 g/mol |
IUPAC名 |
N-ethyl-2-(4-methoxyanilino)-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H19N3O2/c1-4-17-16(20)14-10-5-11(2)18-15(14)19-12-6-8-13(21-3)9-7-12/h5-10H,4H2,1-3H3,(H,17,20)(H,18,19) |
InChIキー |
YKQKOCLTWGUVCX-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=C(N=C(C=C1)C)NC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





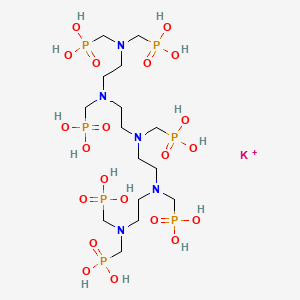
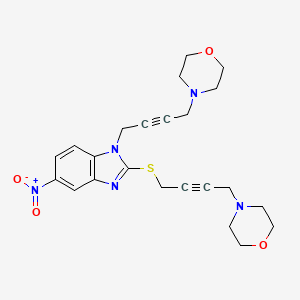

![3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-(cyclopropylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B12739282.png)
